N-环庚基甘氨酸

描述

Synthesis Analysis

While specific synthesis methods for N-cycloheptylglycine were not found, there are general methods for synthesizing similar compounds. For instance, N-heterocyclic carbenes (NHCs) based on macrocycles have been synthesized and used in the design of catalysts . Additionally, retrosynthetic pathways can be predicted using transformer-based models and a hyper-graph exploration strategy .Molecular Structure Analysis

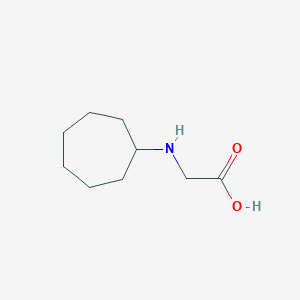

The molecular weight of N-cycloheptylglycine is 171.24 . Detailed structural analysis of similar compounds can be performed using techniques like high-performance liquid chromatography (HPLC) combined with exoglycosidase array digestions . Another approach involves using mass spectrometry-based strategies for the analysis of N-glycosylated peptides .Chemical Reactions Analysis

While specific chemical reactions involving N-cycloheptylglycine were not found, there are databases like KEGG REACTION that contain information on various chemical reactions, mostly enzymatic reactions . Additionally, the reaction mechanism of N-cyclopropylglycine oxidation by monomeric sarcosine oxidase has been studied .Physical And Chemical Properties Analysis

N-cycloheptylglycine has a molecular weight of 171.24 . Its IUPAC name is (cycloheptylamino)acetic acid . Further physical and chemical properties were not found in the search results.科学研究应用

细胞渗透性肽在移植治疗中的应用

N-环庚基甘氨酸的衍生物已在移植治疗领域进行了探索。例如,一种作为NFAT(活化T细胞核因子)抑制剂开发的细胞渗透性肽已在小鼠的胰岛同种移植免疫抑制中显示出潜力。这种方法可能提供了一种更安全的替代方案,以取代包括高血糖在内的多种副作用的钙调神经酰胺酶抑制剂(Noguchi et al., 2004)。

长链脂肪酰基甘氨酸的合成

研究还探讨了像细胞色素c这样的酶在从花生四烯酰辅酶A和甘氨酸合成N-花生四烯酰甘氨酸(NAGly)中的作用。这些长链脂肪酰基甘氨酸,包括N-环庚基甘氨酸的衍生物,具有各种生理效应,尽管它们的生物合成途径以前不清楚(McCue et al., 2008)。

在二肽基肽酶IV抑制中的作用

与N-环庚基甘氨酸相关的环己基甘氨酸酰胺已被合成并测试其对二肽基肽酶IV的活性。这项研究对于治疗2型糖尿病具有重要意义,因为这些化合物,包括氟代吡咯烷和氮杂环丙烷,表现出强大的抑制活性(Hulin et al., 2005)。

氨基酸合成中的不对称催化

已经进行了关于环二肽的研究,类似于N-环庚基甘氨酸,以催化Strecker氨基酸合成的对映选择性版本。这种方法允许生产具有高对映选择性过量的各种芳基甘氨酸,突显了其在不对称催化中的潜力(Iyer et al., 1996)。

新型神经传递机制

环丙基甘氨酸,一种结构与N-环庚基甘氨酸相关的化合物,已在大脑中被发现,并与新型神经传递机制相关联。它已经展示出对抑郁等疾病具有潜在的治疗效果,并被认为有助于记忆(Abdullina et al., 2022)。

未来方向

属性

IUPAC Name |

2-(cycloheptylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c11-9(12)7-10-8-5-3-1-2-4-6-8/h8,10H,1-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLBBQAAYSJEMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60611318 | |

| Record name | N-Cycloheptylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82017-41-2 | |

| Record name | N-Cycloheptylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the N-terminal β-turn in bradykinin antagonists like B-10206?

A1: The research highlights the critical role of the N-terminal β-turn in the activity of bradykinin antagonists. B-10206, a potent bradykinin B2 receptor antagonist, incorporates N-cycloheptylglycine within its structure and exhibits an ideal type II β-turn from Pro2 to Igl5 (α-(2-indanyl)glycine). This structural feature is hypothesized to be crucial for its interaction with the bradykinin B2 receptor. [] The presence of this β-turn may facilitate specific binding interactions with the receptor, ultimately leading to its antagonist activity. []

Q2: How does the structure of B-10206, particularly the incorporation of N-cycloheptylglycine, contribute to its potency as a bradykinin antagonist?

A2: While the exact mechanism of interaction remains to be fully elucidated, the research suggests that the N-terminal β-turn, enabled by the presence of N-cycloheptylglycine and stabilized by other structural features like the salt bridge in B-10148, is vital for the antagonist activity of these peptides. [] It is plausible that the bulky, hydrophobic cycloheptyl group of N-cycloheptylglycine contributes to specific binding interactions with the receptor, potentially through hydrophobic interactions with a complementary hydrophobic pocket on the receptor. Further research, including detailed structural studies of the peptide-receptor complex, is needed to definitively characterize these interactions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B1357913.png)

![2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid](/img/structure/B1357936.png)

![[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol](/img/structure/B1357943.png)

![6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1357946.png)